(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid
Description
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is a chiral oxolane (tetrahydrofuran) derivative featuring a trifluoromethyl (-CF₃) group at the C2 position and a carboxylic acid (-COOH) group at C2. The stereochemistry (2R,3R) is critical for its biological activity and physicochemical properties. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making this compound valuable in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRQBASJUIOWPZ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307772-40-1 | |
| Record name | rac-(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The oxolane ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The oxolane ring and carboxylic acid group may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in Oxolane-Carboxylic Acid Derivatives
Stereochemical and Conformational Differences
- Five-membered vs. Six-membered Rings : The oxolane ring (five-membered) in the target compound has greater puckering and ring strain compared to six-membered analogs like piperidine derivatives (e.g., (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid). This strain influences the spatial orientation of functional groups, affecting binding to biological targets .
- Stereoisomerism: The (2R,3R) configuration contrasts with (2S,3R) isomers (e.g., ), which exhibit distinct spatial arrangements.
Physicochemical Properties
- Lipophilicity (logP): Trifluoromethyl group: logP ~1.5–2.0 (moderate lipophilicity, ideal for membrane penetration). Aryl substituents (): logP ~2.5–3.5 (balance between solubility and permeability) .
- Acidity (pKa) :
- The carboxylic acid group (pKa ~2.5–3.0) remains deprotonated at physiological pH, enhancing water solubility.
Research Findings and Trends
- Synthetic Accessibility : Trifluoromethylation methods (e.g., radical or nucleophilic pathways) are well-established, enabling scalable production of the target compound .
- Crystallographic Analysis : Tools like SHELXL () confirm stereochemistry, critical for structure-activity relationship (SAR) studies .
- Emerging Applications : Fluorinated oxolane-carboxylic acids are being explored as protease inhibitors and agrochemicals due to their stability and selectivity .
Biological Activity
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group and the oxolane ring, contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Chemical Formula : C6H7F3O3
- Molecular Weight : 196.12 g/mol
- Functional Groups : Trifluoromethyl and carboxylic acid
The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Enzyme Interaction : The compound may modulate the activity of various enzymes through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
- Receptor Binding : The oxolane ring and carboxylic acid group can interact with receptors, potentially influencing signaling pathways.
Antiparasitic Activity
Research has indicated that derivatives of this compound exhibit significant antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown:
- Antiplasmodial Activity : Compounds derived from this structure demonstrated effective inhibition of both chloroquine-sensitive and resistant strains, with IC50 values in the nanomolar range .
| Compound | Strain | IC50 (nM) |
|---|---|---|
| 7a | 3D7 | 50 |
| 7b | K1 | 30 |
| 7g | K1 | 25 |
Cytotoxicity Studies
Cytotoxicity assays using Vero cell lines have been conducted to evaluate the selectivity and safety profiles of these compounds. The selectivity indices (SI) were calculated as follows:
- Selectivity Index Calculation :
The results indicated promising selectivity for several compounds:
| Compound | SI |
|---|---|
| 7a | 37,281 |
| 7g | 22,727 |
| 15c | 9,852 |
These findings suggest that certain derivatives are not only effective against P. falciparum but also exhibit low toxicity to mammalian cells .
Case Studies and Research Findings
- Antimicrobial Potential : A study focused on the synthesis of novel antimicrobial agents reported that compounds containing similar structural features to this compound showed significant antibacterial activity against multidrug-resistant strains .
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its potential as a scaffold for drug design targeting various diseases, including infectious diseases and metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
